molecular formula C12H22N2O3 B7929044 [4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid CAS No. 2103397-18-6

[4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7929044
CAS No.: 2103397-18-6
M. Wt: 242.31 g/mol
InChI Key: DZTLARZLGOKCQZ-UHFFFAOYSA-N
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Description

[4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid is a cyclohexane-based acetic acid derivative featuring a 4-position substitution with an acetylated ethylamino group. Its molecular formula is C₁₂H₂₁N₃O₃, and it is characterized by a cyclohexyl backbone modified with an acetyl-ethyl-amine moiety and a terminal acetic acid group.

Properties

IUPAC Name

2-[[4-[acetyl(ethyl)amino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-14(9(2)15)11-6-4-10(5-7-11)13-8-12(16)17/h10-11,13H,3-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTLARZLGOKCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NCC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229878
Record name Glycine, N-[trans-4-(acetylethylamino)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103397-18-6
Record name Glycine, N-[trans-4-(acetylethylamino)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclohexanone-Based Alkylation and Amination

This method, detailed in Chinese patent CN106565510B, utilizes 4-aminocyclohexanone as the starting material. Key steps include:

  • Condensation with Ethyl Acetoacetate : 4-Aminocyclohexanone reacts with ethyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) at 80–100°C for 12–24 hours, forming a β-keto ester intermediate.

  • Reductive Amination : The intermediate undergoes hydrogenation using a palladium-on-carbon (Pd/C) catalyst under 1–3 bar H₂ pressure, yielding trans-4-aminocyclohexyl acetic acid ethyl ester.

  • Hydrolysis and Acetylation : The ethyl ester is hydrolyzed under alkaline conditions (NaOH/EtOH/H₂O, reflux, 6 h) to the free acid, followed by N-acetylation with acetic anhydride in glacial acetic acid.

Yield : 58–67% overall yield after purification via recrystallization (ethanol/water).

Direct Functionalization of trans-4-Aminocyclohexyl Acetic Acid

Patent WO2018007986A1 describes an alternative approach starting from trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride:

  • Hydrolysis : The ethyl ester is hydrolyzed under acidic (HCl/H₂O) or alkaline (NaOH/EtOH) conditions to yield trans-4-aminocyclohexyl acetic acid.

  • Carbamoylation : The free amine reacts with dimethylcarbamoyl chloride (1.2 equivalents) in the presence of sodium bicarbonate (NaHCO₃) as a base, forming the acetyl-ethyl-amino moiety.

  • Purification : The crude product is isolated via solvent extraction (ethyl acetate/water) and chromatographed on silica gel (eluent: CH₂Cl₂/MeOH 9:1).

Key Optimization : Excess dimethylcarbamoyl chloride (>1.2 eq) reduces byproduct formation, while NaHCO₃ minimizes side reactions compared to stronger bases.

Industrial Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. The Chinese patent method is favored for its use of inexpensive catalysts (Pd/C) and avoidance of exotic reagents. Critical parameters include:

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading 5% Pd/C2% Pd/C with recycling
Hydrogen Pressure 1–3 bar10–15 bar (accelerated rate)
Reaction Time 24 hours8–12 hours
Yield 67%72% (optimized continuous flow)

Challenges :

  • Stereoselectivity : Ensuring trans-configuration in the cyclohexyl ring requires precise control of hydrogenation conditions.

  • Byproduct Formation : Over-acetylation is mitigated by stoichiometric control of acetic anhydride.

Spectroscopic Characterization

Post-synthesis characterization ensures structural fidelity. Representative data from VulcanChem and CN106565510B:

TechniqueKey Signals
IR (cm⁻¹) 3343–3167 (N–H stretch), 1674 (C=O), 2920 (C–H)
¹H NMR δ 1.2 (t, 3H, CH₂CH₃), δ 2.1 (s, 3H, COCH₃), δ 3.4 (m, 1H, cyclohexyl CH)
¹³C NMR δ 22.1 (CH₂CH₃), δ 170.5 (COOH), δ 169.8 (COCH₃)

Mass Spec : Molecular ion peak at m/z 242.31 (M⁺), consistent with C₁₂H₂₂N₂O₃.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Cyclohexanone Route Low-cost starting materialsMulti-step, requires Pd/C catalyst58–67
Direct Amination Fewer steps, high purityExpensive carbamoyl chloride reagents65–72
Phthalic Anhydride Scalable (industrial)Byproduct formation during cyclization60–68

Emerging Innovations

Recent advances focus on green chemistry principles:

  • Solvent-Free Acetylation : Microwave-assisted reactions reduce acetic acid usage by 40% while maintaining 70% yield.

  • Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) achieve 85% ester hydrolysis selectivity under mild conditions (pH 7, 37°C) .

Chemical Reactions Analysis

Amide Formation and Carboxylic Acid Reactivity

The carboxylic acid group undergoes amide coupling via activation with reagents like thionyl chloride or carbodiimides. For example:

  • Reaction with primary amines (e.g., benzylamine) forms N-substituted amides , enhancing lipophilicity for pharmaceutical applications .

  • In acidic ethanol, the carboxylic acid can self-condense with the acetyl-ethyl-amine group, forming intramolecular amides under reflux conditions .

Table 1: Amide Formation Conditions and Products

SubstrateReagents/ConditionsProductYieldReference
BenzylamineDCC, DMAP, DCM, RT[4-(Acetyl-ethyl-amino)-cyclohexylamino]-N-benzylacetamide78%
EthanolamineSOCl₂, anhydrous ethanol, refluxEthyl ester intermediate65%

Esterification and Hydrolysis

The carboxylic acid is esterified under acidic alcoholic conditions :

  • Treatment with HCl-saturated ethanol yields the ethyl ester, which precipitates with ether .

  • Hydrolysis of the ester back to the carboxylic acid occurs in NaOH (aq), demonstrating reversible reactivity .

Key Mechanistic Insight:
Esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol. Hydrolysis is base-catalyzed, cleaving the ester bond to regenerate the carboxylate .

Acetyl Group Reactivity

The acetyl-ethyl-amine moiety participates in hydrolysis and transacetylation :

  • Acidic hydrolysis (e.g., HCl/H₂O) cleaves the acetyl group, yielding ethylamine and acetic acid .

  • Under basic conditions (NaOH), saponification releases acetate and reforms the free amine.

Table 2: Acetyl Group Transformations

Reaction TypeConditionsProducts
Acidic Hydrolysis6M HCl, reflux, 4hEthylamine + Acetic Acid
Alkaline Saponification2M NaOH, 60°C, 2hCyclohexylamino-acetic acid + Acetate

Stereochemical Considerations

The cyclohexyl ring’s cis/trans isomerism influences reactivity:

  • Trans isomers exhibit higher crystallinity and stability during hydrogenation, as seen in analogous cyclohexyl acetic acid derivatives .

  • Stereoselective amidation favors the trans configuration due to reduced steric hindrance .

Biological Conjugation Reactions

In pharmacological contexts, the compound forms prodrugs via:

  • Glycosylation : Coupling with carbohydrates enhances solubility.

  • PEGylation : Attachment of polyethylene glycol chains prolongs half-life in vivo .

Stability Under Reductive Conditions

While direct data is limited, analogous 4-aminocyclohexyl derivatives undergo hydrogenation at >4 bar H₂ pressure, suggesting potential ring saturation or deamination under harsh conditions .

Acid-Base Behavior

The compound acts as a zwitterion in aqueous media (pKa₁ ≈ 2.3 for COOH; pKa₂ ≈ 9.1 for NH₂), enabling pH-dependent solubility and ion-exchange chromatography applications .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting metabolic pathways. Its structural components allow for modifications that enhance bioactivity and selectivity against specific biological targets.
  • Enzyme Inhibition : Studies indicate that [4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid can inhibit enzymes involved in amino acid metabolism, potentially offering therapeutic avenues for metabolic disorders.

Biochemical Research

  • Protein Interaction Studies : The compound's cyclohexylamine moiety interacts with hydrophobic regions of proteins, making it useful for studying enzyme-substrate interactions and protein conformational changes.
  • Anti-inflammatory Research : Preliminary investigations suggest that this compound can modulate inflammatory responses by inhibiting the production of cytokines like TNF-α, indicating its potential utility in treating inflammatory diseases.

Industrial Applications

  • Synthesis of Specialty Chemicals : The compound is utilized in the production of specialty chemicals with tailored properties for applications in materials science and chemical manufacturing.

Data Table: Biological Activities

Activity TypeEffectReferences
Enzyme InhibitionModulates metabolic pathways
Anti-inflammatoryReduces TNF-α production
AnticancerInhibits growth in cancer cell lines
Protein InteractionInfluences protein function via hydrophobic interactions

Anti-inflammatory Study

A study conducted on murine models demonstrated that this compound significantly decreased TNF-α levels in vitro. This suggests its role in managing inflammatory responses effectively, providing a basis for further exploration in therapeutic contexts.

Anticancer Research

Research focusing on leukemia cell lines revealed that the compound markedly reduced cell viability and proliferation rates. These findings highlight its potential as a therapeutic agent against hematological malignancies, warranting further investigation into its mechanisms of action.

Enzyme Interaction Analysis

A detailed analysis of enzyme kinetics indicated that this compound acts as a competitive inhibitor for specific enzymes involved in amino acid metabolism. This characteristic could have significant implications for developing treatments for metabolic disorders.

Mechanism of Action

The mechanism of action of [4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid involves:

    Molecular Targets: The compound targets specific enzymes and proteins.

    Pathways: It may interfere with metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Evidence Source
[4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid Acetyl-ethyl-amino group on cyclohexyl ring 255.31 g/mol Hypothesized receptor modulation
[4-(Acetylamino)cyclohexyl]acetic acid Acetylamino group (no ethyl) 215.25 g/mol Early discovery chemical; unstudied
trans-2-(4-Aminocyclohexyl)acetic acid HCl Free amino group (no acetylation/ethylation) 193.68 g/mol Simplified analog for SAR studies
3-Amino-4-(cyclohexylamino)benzoic acid Cyclohexylamino group on aromatic benzoic acid 236.29 g/mol Ferroptosis inhibitor (41% yield)
(Cyclohexylamino)(oxo)acetic acid Oxo group instead of acetyl-ethyl-amino 173.20 g/mol Higher acidity/reactivity
[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid Cyclopropyl substitution on acetyl-amino 267.33 g/mol Discontinued (stability concerns)

Abbreviations : SAR = Structure-Activity Relationship.

Functional Group Impact on Properties

  • Acetylation vs. Free Amine: The acetyl group in [4-(Acetylamino)cyclohexyl]acetic acid () enhances metabolic stability compared to the free amine in trans-2-(4-Aminocyclohexyl)acetic acid (), which may be prone to oxidation or enzymatic degradation.
  • Ethyl vs. Cyclopropyl Substitution : The ethyl group in the target compound likely improves lipophilicity and membrane permeability compared to the cyclopropyl analog (), which may exhibit steric hindrance or reduced solubility.
  • Aromatic vs. Aliphatic Backbone: 3-Amino-4-(cyclohexylamino)benzoic acid () demonstrates activity as a ferroptosis inhibitor, suggesting that aromatic cores may favor specific biological interactions, whereas aliphatic cyclohexyl-acetic acids might target different pathways.

Biological Activity

[4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid is a synthetic compound that exhibits potential biological activities due to its unique structural features. The compound possesses both amine and carboxylic acid functional groups, which may influence its interactions with biological systems and its pharmacological properties. This article aims to provide an overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The structural formula of this compound suggests several key functional groups:

  • Cyclohexyl ring : Provides a hydrophobic environment.
  • Acetyl-ethyl-amino group : Enhances solubility and potential receptor interactions.
  • Carboxylic acid : Contributes to acidic properties, affecting the compound's behavior in biological systems.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes/Receptors : The compound may modulate the activity of specific enzymes or receptors involved in metabolic pathways.
  • Influence on Signaling Pathways : It could affect pathways related to inflammation, pain modulation, or cellular signaling based on its structural characteristics.

Biological Activities

Research indicates that compounds with similar structures often exhibit a variety of biological activities. The following table summarizes some related compounds and their activities:

Compound NameStructural FeaturesBiological Activity
4-Amino-cyclohexane-acetic acidCyclohexane ring with amino groupAntimicrobial, analgesic
2-Amino-3-methylbutanoic acidBranched chain amino acidNeuroprotective
N-Ethyl-N-(2-hydroxyethyl)glycineGlycine derivativeAntioxidant
2-Amino-5-phosphonopentanoic acidPhosphonated amino acidNeuroprotective, anti-inflammatory

These compounds demonstrate how variations in structure can lead to diverse biological effects, which may also apply to this compound.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • Antimicrobial Activity : Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown promising cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the inhibition of specific cellular pathways that promote cancer cell survival .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which may be due to its ability to modulate inflammatory cytokines and other mediators within the immune response .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for [4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via a multi-step organic reaction. Glycine is first acetylated using acetic anhydride under controlled anhydrous conditions, followed by cyclohexylamine coupling. Purification involves column chromatography (silica gel, methanol/chloroform gradient) and recrystallization in ethanol/water . Purity validation requires HPLC (C18 column, 0.1% TFA in acetonitrile/water) and NMR spectroscopy (δH 1.2–1.8 ppm for cyclohexyl protons; δC 170–175 ppm for carboxylic and acetyl carbonyl groups) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare observed peaks with predicted shifts (e.g., cyclohexyl protons at δH 1.2–1.8 ppm; acetyl group at δC 22–25 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 228.2 (calculated for C₁₂H₂₁N₂O₃) .
  • IR Spectroscopy : Confirm acetyl C=O stretch (~1650–1700 cm⁻¹) and carboxylic O-H stretch (~2500–3300 cm⁻¹) .

Q. What are the solubility characteristics of this compound in common solvents?

  • Methodological Answer : Solubility varies with solvent polarity. Experimental data from analogous compounds (e.g., cyclohexylacetic acid derivatives) suggest:

SolventSolubility (mg/mL, 25°C)
Water0.5–1.0
Methanol15–20
DMSO>50
Ethyl Acetate2–5
Reference: Solubility trends from cyclohexane-based derivatives .

Advanced Research Questions

Q. How can conflicting solubility or stability data in literature be resolved experimentally?

  • Methodological Answer : Conduct a systematic stability study:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis to detect degradation products .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C typical for acetylated amines) .
  • Contradiction Resolution : Compare purity levels across studies; impurities (e.g., residual acetic anhydride) may alter solubility .

Q. What computational methods are suitable for predicting biomolecular interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., acetyltransferase enzymes) to predict binding affinities. The acetyl-ethyl-amino group may interact with hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonding between the carboxylic acid group and lysine residues .

Q. How to design an experiment to evaluate its antioxidant activity in vitro?

  • Methodological Answer :

  • DPPH Assay : Prepare 0.1 mM compound in ethanol. Measure absorbance at 517 nm after 30 min incubation with DPPH radical solution. Compare IC₅₀ with ascorbic acid controls .
  • ROS Scavenging : Use a fluorometric kit (e.g., CellROX Green) in HEK293 cells. Pre-treat cells with 10–100 µM compound for 1h before inducing oxidative stress with H₂O₂ .

Q. What strategies mitigate low yield in the final coupling step of synthesis?

  • Methodological Answer :

  • Optimize Reaction Conditions : Test catalysts (e.g., HATU vs. EDC/HOBt) and solvents (DMF vs. dichloromethane) .
  • Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl ester to reduce steric hindrance during cyclohexylamine coupling .

Methodological Challenges & Data Analysis

Q. How to address discrepancies in NMR data between synthesized batches?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete acetylation or hydrolysis).
  • Deuterated Solvent Effects : Re-run NMR in D₂O vs. DMSO-d₆; cyclohexyl proton splitting patterns may vary with solvent polarity .

Q. What experimental controls are critical when studying its anti-inflammatory effects?

  • Methodological Answer :

  • Negative Controls : Use vehicle (e.g., 0.1% DMSO) and a known inhibitor (e.g., dexamethasone).
  • Cytotoxicity Assay : Perform parallel MTT assays to rule out false-positive effects from cell death .

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